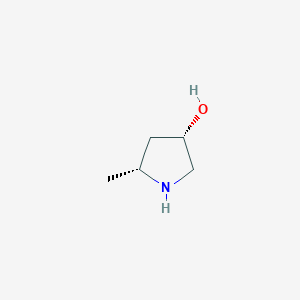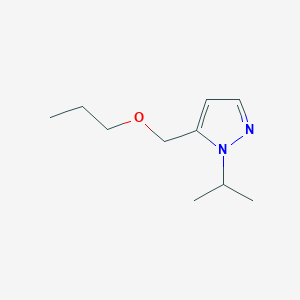
2-Propenamide, N-(4-ethoxyphenyl)-3-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propenamide, N-(4-ethoxyphenyl)-3-(3-nitrophenyl)-, commonly known as ENPN, is a chemical compound that belongs to the class of nitroanilines. ENPN has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Novel Amides and Their Biological Activity
Amides derived from plants like Capsicum annuum have been isolated and studied for their structural and potential bioactive properties (Chung-Yi Chen, Y. Yeh, & Woei-Ling Yang, 2011). While this research does not directly address the compound , it highlights the scientific interest in amide compounds for their potential applications in pharmacology and materials science.
Optical and Material Properties of Cyanoacrylamide Derivatives
The study of cyano acrylamide derivatives has revealed their distinct optical properties, which are influenced by their molecular stacking mode (Qing‐bao Song et al., 2015). These findings suggest potential applications in the development of materials with specific optical characteristics, including luminescent materials and sensors.
Polymer Science Applications
Research on cationic polymers that can switch to zwitterionic forms under light irradiation has demonstrated the utility of such materials in applications ranging from DNA condensation and release to the development of antibacterial surfaces (P. Sobolčiak et al., 2013). This work underscores the relevance of functional amides in creating responsive materials for biomedical applications.
Corrosion Inhibition
Studies on specific phenylpropenoates, including those with nitrophenyl groups, have explored their efficacy as corrosion inhibitors for metals in various environments (N. Nam et al., 2016). This research indicates the potential of such compounds in protecting materials from degradation, with applications in industrial maintenance and preservation.
Anti-inflammatory and Anticancer Research
The investigation of compounds structurally related to flavonoids, including those with ethoxyphenyl and nitrophenyl groups, has shown significant anti-inflammatory effects through the inhibition of the NF-κB signaling pathway (Jian Xu et al., 2013). Such studies point toward the therapeutic potential of these compounds in treating inflammatory conditions and possibly cancer.
properties
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-9-7-14(8-10-16)18-17(20)11-6-13-4-3-5-15(12-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXPKLIBLEFKT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

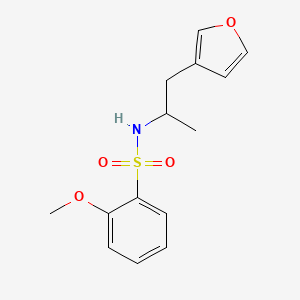
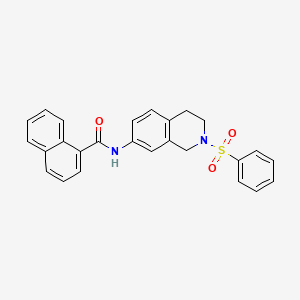
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
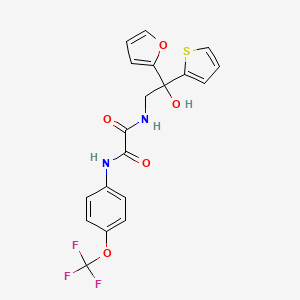

![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)

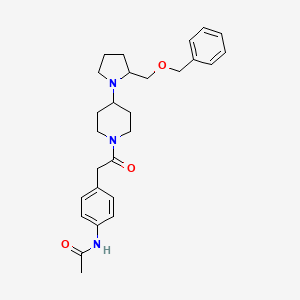
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)
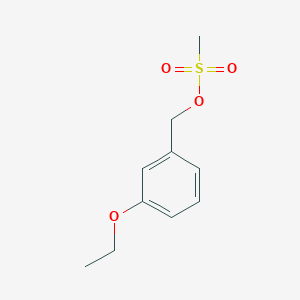
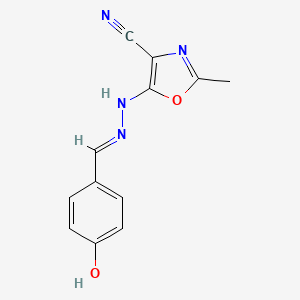
![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)
